Anidulafungin-d11 is a labeled derivative of anidulafungin, a semisynthetic echinocandin antifungal agent. Anidulafungin itself is utilized primarily for the treatment of invasive fungal infections, particularly those caused by Candida species and some Aspergillus species. It functions by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall, thereby compromising the structural integrity of fungal cells and leading to cell death. Anidulafungin-d11 is characterized by its deuterated molecular structure, which enhances its utility in pharmacokinetic studies and metabolic research.
Anidulafungin was originally derived from echinocandin B, a natural product from the fermentation of Aspergillus nidulans. It belongs to the echinocandin class of antifungal agents, which are known for their unique mechanism of action that targets fungal cell wall synthesis. Anidulafungin is classified as a biopharmaceutical and is recognized on the World Health Organization's List of Essential Medicines due to its effectiveness against serious fungal infections.
The synthesis of anidulafungin involves a semi-synthetic process starting with echinocandin B. The initial step includes deacylation facilitated by a deacylase enzyme sourced from Actinoplanes utahensis, which cleaves the linoleoyl side chain from echinocandin B. This is followed by several synthetic steps including chemical reacylation to produce anidulafungin.
Recent advancements in synthesis have introduced novel methods involving active esters as intermediates, which can be prepared in situ or isolated for further reactions. These active esters are characterized using techniques such as reverse-phase high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure purity and stability prior to their use in synthesizing anidulafungin .
Anidulafungin-d11 has the molecular formula and a molecular weight of approximately 1151.305 g/mol . The structural characteristics include:
This unique structure allows anidulafungin to effectively penetrate fungal cell walls while remaining inactive against mammalian cells.
The primary reaction mechanism for anidulafungin involves the inhibition of 1,3-β-D-glucan synthase, leading to decreased levels of β-D-glucan in the fungal cell wall. This results in osmotic instability and subsequent cell lysis. Unlike many other antifungal agents, anidulafungin does not undergo significant hepatic metabolism; instead, it undergoes slow chemical degradation at physiological pH and temperature, resulting in inactive metabolites that are primarily excreted via feces .
Anidulafungin exerts its antifungal effects through noncompetitive inhibition of glucan synthase, an enzyme essential for synthesizing 1,3-β-D-glucan. This mechanism is selective for fungal cells as glucan synthase is absent in mammalian cells. The depletion of β-D-glucan leads to structural weakness in the fungal cell wall, ultimately causing cell death through osmotic lysis .
The pharmacokinetic profile indicates that anidulafungin has a large volume of distribution (30–50 L) and exhibits high plasma protein binding (approximately 99%). Its elimination half-life ranges from 24 to 50 hours depending on various factors including dosage and patient metabolism .
Anidulafungin-d11 serves critical roles in research settings, particularly in pharmacokinetics and metabolic studies due to its deuterated form. It allows for precise tracking of drug metabolism and distribution within biological systems. Furthermore, it aids in understanding drug interactions and efficacy against resistant fungal strains.
In clinical practice, anidulafungin is indicated for treating esophageal candidiasis and candidemia among other invasive fungal infections. Its broad-spectrum activity makes it a valuable tool in managing serious fungal infections that pose significant risks in immunocompromised patients .
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6